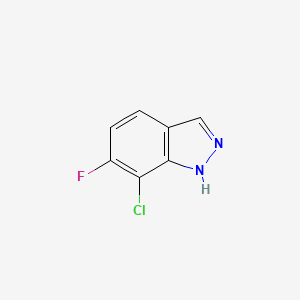

7-Chloro-6-fluoro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-6-fluoro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDLVNJXOBYOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Chloro-6-fluoro-1H-indazole: A Comprehensive Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of the chemical and physical properties of 7-Chloro-6-fluoro-1H-indazole (CAS No. 1414870-63-5), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, frequently incorporated into molecules targeting a range of biological pathways, most notably as kinase inhibitors in oncology.[1][2] This document offers a consolidated resource for researchers, covering the structural features, physicochemical parameters, and potential applications of this specific halogenated indazole derivative. While detailed experimental data for this particular isomer is not broadly published, this guide synthesizes available information on closely related analogues and general principles of indazole chemistry to provide a predictive and practical framework for its use in research and development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in the design of bioactive molecules.[3] Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with biological targets.[2] The therapeutic potential of indazole-containing compounds is well-established, with several approved drugs, such as the anti-cancer agent axitinib and the antiemetic granisetron, featuring this core moiety.[4]

The introduction of halogen substituents, such as chlorine and fluorine, onto the indazole scaffold provides a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. Halogenation can influence metabolic stability, membrane permeability, and binding affinity, making it a key strategy in drug optimization.[3] this compound, with its specific substitution pattern, represents a valuable synthon for accessing novel chemical space in the pursuit of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a bicyclic aromatic system with a chlorine atom at the 7-position and a fluorine atom at the 6-position of the benzene ring.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1414870-63-5 | [5] |

| Molecular Formula | C₇H₄ClFN₂ | [6] |

| Molecular Weight | 170.57 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as DMSO and DMF (predicted) | General knowledge |

| pKa | Not available | - |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its preparation can be conceptually designed based on established methodologies for constructing the indazole ring system. A common and effective route involves the cyclization of appropriately substituted ortho-halobenzaldehydes or ortho-haloketones with hydrazine.[4]

Conceptual Synthesis Workflow:

Figure 2: Conceptual workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

Causality: The choice of an ortho-halocarbonyl precursor is critical as the ortho-halo group acts as a leaving group in the cyclization step with hydrazine, facilitating the formation of the pyrazole ring fused to the benzene ring. The specific substitution pattern of the starting material dictates the final substitution on the indazole product.

-

Preparation of the Precursor: A suitable starting material, such as 2-chloro-3-fluorotoluene, would first need to be oxidized to the corresponding benzaldehyde. This can be achieved using standard oxidizing agents like potassium permanganate or chromium trioxide.

-

Cyclization Reaction: The resulting 2-chloro-3-fluorobenzaldehyde would then be reacted with hydrazine hydrate in a suitable solvent, such as ethanol or butanol, under reflux conditions. The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The crude product would then be subjected to purification, typically by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed through analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is governed by the interplay of the electron-rich pyrazole ring and the electron-deficient, halogen-substituted benzene ring. The NH group of the pyrazole ring is nucleophilic and can be readily alkylated or acylated.

Key Reaction Pathways:

-

N-Alkylation/Arylation: The nitrogen at the 1-position can be substituted with various alkyl or aryl groups using appropriate electrophiles in the presence of a base. This is a common strategy for modulating the compound's properties and for its incorporation into larger molecular frameworks.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, although the presence of the deactivating chloro and fluoro groups will influence the regioselectivity of these reactions.

-

Cross-Coupling Reactions: The chloro substituent at the 7-position can potentially participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position.

Figure 3: Key reactivity pathways for this compound.

Applications in Drug Discovery

The primary application of this compound is as a key building block in the synthesis of kinase inhibitors for the treatment of cancer.[2] The indazole core is known to effectively mimic the adenine region of ATP, enabling it to bind to the ATP-binding pocket of various kinases. The specific substitution pattern of this compound can be leveraged to achieve selectivity and potency for specific kinase targets.

For instance, this scaffold could be a valuable starting point for the development of inhibitors for receptor tyrosine kinases (RTKs) or serine/threonine kinases that are implicated in tumor growth and proliferation. A notable example is its potential use as an intermediate in the synthesis of KRAS G12C inhibitors, a class of targeted therapies for cancers with this specific mutation.[7]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Specific toxicity data for this compound is not available, but it should be treated as a potentially hazardous substance. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers opportunities for the synthesis of novel, potent, and selective kinase inhibitors and other therapeutic agents. While comprehensive experimental data for this specific isomer is limited in the public domain, this guide provides a foundational understanding of its properties, synthesis, and applications based on the established chemistry of the indazole scaffold. Further research into the detailed characterization and reactivity of this compound is warranted to fully unlock its potential in the development of new medicines.

References

- 1. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]

- 7. WO2020102730A1 - Improved synthesis of key intermediate of kras g12c inhibitor compound - Google Patents [patents.google.com]

A Technical Guide to the Structural Elucidation of 7-Chloro-6-fluoro-1H-indazole

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 7-chloro-6-fluoro-1H-indazole, a substituted heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Recognizing the challenges posed by isomeric ambiguity in halogenated aromatics, this document outlines a systematic, multi-technique approach to unambiguously confirm the molecular structure. We will delve into the causality behind experimental choices, presenting self-validating protocols for Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Single Crystal X-ray Crystallography. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to ensure scientific integrity and accuracy in structural characterization.

Introduction: The Challenge of Isomeric Specificity

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[3] However, the synthesis of substituted indazoles can often yield a mixture of regioisomers. For this compound, unambiguous confirmation of the substituent positions on the bicyclic ring is paramount, as biological activity is intrinsically tied to the precise three-dimensional arrangement of its atoms.

This guide presents a logical workflow for confirming the structure of this compound, moving from initial confirmation of mass and molecular formula to the detailed mapping of atomic connectivity and spatial arrangement.

Foundational Analysis: Mass Spectrometry

The first step in any structure elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Expertise & Experience: While standard mass spectrometry provides the molecular weight, HRMS offers the high mass accuracy required to distinguish between elemental compositions that may have the same nominal mass. For a compound like this compound (C₇H₄ClFN₂), the presence of chlorine provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as a crucial validation point.

Table 1: Expected HRMS Data for C₇H₄ClFN₂

| Ion | Isotope | Calculated Mass (m/z) | Relative Abundance (%) |

| [M+H]⁺ | ³⁵Cl | 171.0123 | 100.0 |

| [M+H]⁺ | ³⁷Cl | 173.0094 | 32.5 |

| [M+Na]⁺ | ³⁵Cl | 193.0042 | 100.0 |

| [M+Na]⁺ | ³⁷Cl | 195.0013 | 32.5 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1-1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Ionization Mode: Perform analysis in both positive and negative ion modes to maximize the chance of observing the molecular ion. For indazoles, positive mode ([M+H]⁺) is typically successful.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Analysis:

-

Identify the peak corresponding to the calculated exact mass of the target molecule.

-

Verify the characteristic isotopic pattern for a monochlorinated compound. The M+2 peak should be approximately one-third the intensity of the molecular ion peak.

-

Use the instrument's software to calculate the elemental composition from the measured m/z and compare it to the theoretical formula.

-

Unraveling Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4][5] For this compound, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to confirm the substituent positions through bond connectivities.

Expertise & Experience: The key to solving this structure lies in leveraging the unique properties of the fluorine atom. ¹⁹F NMR and the coupling constants between fluorine and adjacent protons (²JHF, ³JHF, ⁴JHF) and carbons (¹JCF, ²JCF, ³JCF) are instrumental in pinpointing the location of the fluorine, which in turn helps to lock down the positions of the other substituents and protons on the aromatic ring.

One-Dimensional (1D) NMR: The Initial Roadmap

-

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons and their chemical environments. For this compound, we expect to see three distinct signals in the aromatic region and a broad signal for the N-H proton. The splitting patterns (multiplicities) and coupling constants (J-values) will provide initial clues about which protons are adjacent to each other and to the fluorine atom.

-

¹³C NMR (Carbon NMR): This provides information on the different carbon environments. The carbon attached directly to the fluorine will show a large one-bond coupling constant (¹JCF), making it easily identifiable.

-

¹⁹F NMR (Fluorine NMR): This experiment directly observes the fluorine nucleus. The chemical shift provides information about its electronic environment, and its multiplicity will reveal couplings to nearby protons.[6]

Table 2: Predicted NMR Data for this compound

(Predicted values are based on analogous halogenated indazole structures and established principles of NMR spectroscopy. Actual values may vary based on solvent and concentration.)[7][8][9]

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-3 | 8.1 - 8.3 | s (or narrow d) | ⁴JHF ≈ 1-2 Hz |

| ¹H | H-4 | 7.4 - 7.6 | d | ³JHH ≈ 8-9 Hz |

| ¹H | H-5 | 7.1 - 7.3 | dd | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-7 Hz |

| ¹H | NH -1 | 12.5 - 13.5 | br s | - |

| ¹³C | C-3 | 133 - 136 | d | ³JCF ≈ 3-5 Hz |

| ¹³C | C-4 | 120 - 123 | d | ³JCF ≈ 4-6 Hz |

| ¹³C | C-5 | 110 - 113 | d | ²JCF ≈ 20-25 Hz |

| ¹³C | C-6 | 150 - 155 | d | ¹JCF ≈ 240-260 Hz |

| ¹³C | C-7 | 115 - 118 | s | - |

| ¹³C | C-7a | 139 - 142 | d | ²JCF ≈ 12-15 Hz |

| ¹³C | C-3a | 122 - 125 | s | - |

| ¹⁹F | F-6 | -115 to -125 | dd | ³JFH5 ≈ 5-7 Hz, ⁴JFH4 ≈ 1-2 Hz |

Two-Dimensional (2D) NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.[10][11] For this molecule, COSY, HSQC, and HMBC experiments are essential.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). A cross-peak between two proton signals indicates they are neighbors. We would expect a strong correlation between H-4 and H-5.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each protonated carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific elucidation. It shows correlations between protons and carbons over two or three bonds. These long-range correlations are the key to piecing the entire scaffold together and confirming the substituent positions.

Workflow for NMR-based Structure Elucidation

The following diagram illustrates the logical flow for using a combination of NMR experiments to confirm the structure.

Caption: NMR Elucidation Workflow for this compound.

Trustworthiness: The Self-Validating Power of HMBC

The HMBC spectrum is the ultimate arbiter for this structure. The following key correlations would provide definitive proof:

-

H-5 to C-7: A correlation between the H-5 proton and the chlorine-bearing C-7 is expected. The absence of a proton on C-7 makes this a crucial long-range connection.

-

H-5 to C-6: A strong correlation to the fluorine-bearing C-6 (identifiable by its large ¹JCF in the ¹³C spectrum) is expected.

-

H-4 to C-6: A correlation from H-4 to the fluorine-bearing C-6 further solidifies the arrangement.

-

H-4 to C-7a: This correlation helps to place H-4 adjacent to the ring fusion.

-

H-3 to C-3a and C-7a: These correlations confirm the position of the isolated H-3 proton on the pyrazole ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable N-H proton.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

-

2D Spectra Acquisition:

-

COSY: Use a standard gradient-selected (gCOSY) pulse sequence.

-

HSQC: Use a gradient-selected pulse sequence optimized for one-bond C-H coupling (~145 Hz).

-

HMBC: Use a gradient-selected pulse sequence optimized for long-range couplings (typically 8-10 Hz).

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign peaks starting with the most straightforward signals and use the 2D correlations to build the complete molecular framework.

Definitive Proof: Single Crystal X-ray Crystallography

While NMR provides an unambiguous structure in solution, X-ray crystallography offers the ultimate, definitive proof of atomic connectivity and stereochemistry in the solid state.[12][13] This technique generates a three-dimensional electron density map from which the precise position of each atom can be determined.

Expertise & Experience: The primary challenge in this technique is not the data analysis, but obtaining a single, high-quality crystal suitable for diffraction. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). For halogenated compounds, the high electron density of chlorine and fluorine results in well-defined positions in the crystal structure, lending high confidence to the final model.[14][15]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane).

-

Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

-

Alternatively, use vapor diffusion by placing a vial of the compound solution inside a sealed jar containing a more volatile anti-solvent.

-

-

Crystal Selection and Mounting: Identify a single, well-formed crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a goniometer head.

-

Data Collection:

-

Use a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and potential radiation damage.

-

Perform a series of diffraction scans to collect a complete dataset.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Use direct methods or other phasing techniques to solve the initial crystal structure.

-

Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in low R-factors (a measure of the agreement between the calculated and observed structure factors).

-

-

Analysis: The refined structure will provide precise bond lengths, bond angles, and a definitive confirmation of the 7-chloro and 6-fluoro substitution pattern.

Conclusion: A Multi-faceted Approach to Certainty

The structural elucidation of this compound is a clear example of the necessity for a multi-pronged analytical strategy. While HRMS confirms the elemental formula, it is the synergistic application of 1D and 2D NMR techniques that maps the intricate atomic connectivity. The specific patterns of proton-fluorine and carbon-fluorine coupling, observed through ¹H, ¹³C, ¹⁹F, and HMBC experiments, provide a self-validating system for confirming the 6-fluoro and 7-chloro substitution pattern in solution. Finally, single-crystal X-ray crystallography offers irrefutable evidence of the molecular structure in the solid state, serving as the gold standard for absolute structural assignment. By following this rigorous, evidence-based workflow, researchers can proceed with confidence in the identity and purity of their target compound, a critical foundation for any subsequent biological or material science investigation.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 4. omicsonline.org [omicsonline.org]

- 5. Magnetic resonance spectrometry | chemistry | Britannica [britannica.com]

- 6. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. rsc.org [rsc.org]

- 9. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. openpubglobal.com [openpubglobal.com]

- 12. researchgate.net [researchgate.net]

- 13. Supramolecular organization of perfluorinated 1H-indazoles in the solid state using X-ray crystallography, SSNMR and sensitive (VCD) and non sensitive (MIR, FIR and Raman) to chirality vibrational spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

7-Chloro-6-fluoro-1H-indazole: A Comprehensive Technical Guide for Advanced Research

CAS Number: 1414870-63-5

This in-depth technical guide provides a comprehensive overview of 7-Chloro-6-fluoro-1H-indazole, a halogenated indazole derivative of significant interest to researchers and professionals in drug discovery and development. This document consolidates available technical data, outlines plausible synthetic approaches based on established indazole chemistry, discusses potential applications, and addresses critical safety considerations.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds that are isosteres of indole. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a common core structure in a multitude of biologically active compounds. The indazole nucleus is a versatile pharmacophore, and its derivatives have demonstrated a wide range of pharmacological activities, including but not limited to anti-cancer, anti-inflammatory, and neuroprotective effects. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical properties and biological activity of the parent indazole molecule, influencing factors like metabolic stability, binding affinity, and membrane permeability. This compound, with its specific substitution pattern, represents a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

While exhaustive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds. Commercial suppliers confirm its molecular formula and weight.[1]

| Property | Value | Source |

| CAS Number | 1414870-63-5 | [1][2] |

| Molecular Formula | C₇H₄ClFN₂ | [1] |

| Molecular Weight | 170.57 g/mol | [1] |

| Appearance | Expected to be a solid | Analogous Compounds |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and methanol | General Indazole Properties |

| Storage | Store in a cool, dry, well-ventilated area | [3][4] |

Synthesis and Methodologies

A specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, based on established synthetic routes for substituted indazoles, a plausible and logical pathway can be proposed. The most common and effective methods for constructing the indazole ring system often involve the cyclization of appropriately substituted phenylhydrazines or the reaction of ortho-substituted benzaldehydes or anilines with a nitrogen source.

Proposed Synthetic Pathway: Diazotization and Cyclization of a Substituted Aniline

A logical and industrially scalable approach to synthesize this compound would likely start from a correspondingly substituted aniline, such as 3-chloro-4-fluoro-2-methylaniline. This method, a variation of the Jacobsen indazole synthesis, involves diazotization of the aniline followed by intramolecular cyclization.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Diazotization: 3-chloro-4-fluoro-2-methylaniline is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid, and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the aniline solution while maintaining the low temperature. This results in the formation of the corresponding diazonium salt intermediate. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Cyclization: The diazonium salt solution is then allowed to warm to room temperature or gently heated. The diazonium group undergoes an intramolecular electrophilic substitution with the adjacent methyl group, leading to the formation of the indazole ring and elimination of a proton.

-

Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

This proposed protocol is based on well-established chemical principles for indazole synthesis and provides a strong starting point for experimental validation.

Applications in Research and Drug Development

The indazole scaffold is a cornerstone in the development of kinase inhibitors, which are a major class of anti-cancer drugs. The specific substitution pattern of this compound makes it an attractive candidate for use as a key intermediate in the synthesis of targeted therapies.

Potential as a Kinase Inhibitor Intermediate

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. Indazole-based compounds have been successfully developed as inhibitors of various kinases, including VEGFR, FGFR, and Pim kinases. The chlorine and fluorine atoms on the this compound ring can serve as important anchor points for binding within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity.

Caption: Indazole derivatives as kinase inhibitors.

Researchers can utilize this compound as a starting material to synthesize a library of derivatives by modifying the N1 or C3 positions of the indazole ring. These derivatives can then be screened for their inhibitory activity against a panel of kinases to identify lead compounds for further optimization.

Spectral and Analytical Data

While a comprehensive public database of spectral data for this compound is not available, researchers can obtain this information from commercial suppliers upon purchase.[2] Typically, the following analytical techniques would be used for characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on the indazole ring system. The coupling patterns and chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

-

¹³C NMR: Would provide information on the carbon skeleton of the molecule.

-

¹⁹F NMR: Would show a signal corresponding to the fluorine atom, providing valuable structural information.

-

-

Mass Spectrometry (MS): Would confirm the molecular weight of the compound and may provide information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bond of the indazole ring and the C-Cl and C-F bonds.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety guidelines for halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry, particularly as a building block for the synthesis of novel kinase inhibitors. While detailed public data on its synthesis and properties are limited, this guide provides a scientifically grounded framework for its potential preparation, applications, and safe handling based on established principles of indazole chemistry. As research in this area progresses, a more complete understanding of the unique properties and utility of this compound is anticipated.

References

7-Chloro-6-fluoro-1H-indazole molecular weight

An In-depth Technical Guide to 7-Chloro-6-fluoro-1H-indazole: Physicochemical Properties, Synthesis, and Application as a Core Scaffold in Drug Discovery

Introduction

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] As a bioisostere of indole, the indazole ring system is a cornerstone in the design of therapeutic agents targeting a wide array of pathologies, including cancer, inflammation, and viral infections.[3][4][5] This guide provides a detailed technical overview of a specific, highly functionalized derivative: this compound. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, explore a representative synthetic strategy, outline a robust analytical validation workflow, and discuss its significance as a versatile building block for researchers and professionals in drug development.

Core Physicochemical Properties of this compound

The precise molecular weight and chemical formula are foundational data points for any chemical entity, dictating stoichiometric calculations, analytical characterization, and registration. This compound is identified by a unique combination of these parameters.

| Property | Value | Source |

| Molecular Weight | 170.57 g/mol | [6] |

| Molecular Formula | C₇H₄ClFN₂ | [6] |

| CAS Number | 1414870-63-5 | [6] |

| MDL Number | MFCD22628260 | [6] |

The strategic placement of halogen atoms—a chlorine at the 7-position and a fluorine at the 6-position—is critical from a medicinal chemistry perspective. These substitutions significantly modulate the electronic properties of the aromatic system and enhance lipophilicity, which can improve cell membrane permeability. Furthermore, the fluorine atom is often introduced to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of derivative compounds.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole derivatives are integral to numerous FDA-approved drugs and clinical candidates, demonstrating their versatility and favorable drug-like properties.[5] Their ability to form key hydrogen bond interactions with protein targets, particularly kinases, has cemented their role in modern drug design.[5] The 1H-indazole tautomer is the most thermodynamically stable and is the predominant form in most physiological conditions.[1]

The diagram below illustrates the central role of the indazole scaffold, from which diverse and complex drug molecules are constructed.

Caption: The 1H-indazole core as a versatile scaffold for drug development.

Representative Synthetic Strategy

While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, a robust and logical pathway can be constructed based on established methods for analogous substituted indazoles, particularly the cyclization of substituted benzonitriles.[7][8] The following protocol represents a plausible and field-proven approach.

Causality Behind Experimental Choices: The synthesis begins with a highly substituted benzonitrile. The use of hydrazine hydrate is a classic method for forming the pyrazole ring fused to the benzene ring. The choice of a high-boiling point solvent like n-butanol or 2-MeTHF is crucial to provide the necessary thermal energy for the cyclization reaction to proceed efficiently.[7] This transformation is a cascade reaction involving nucleophilic attack of hydrazine followed by an intramolecular cyclization and aromatization to yield the stable indazole ring system.

Experimental Protocol: Synthesis from 2-Amino-3-chloro-4-fluorobenzonitrile

-

Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-3-chloro-4-fluorobenzonitrile (1 equivalent).

-

Solvent Addition: Add a suitable high-boiling point solvent, such as n-butanol (approx. 10 volumes).

-

Reagent Addition: While stirring, add hydrazine hydrate (N₂H₄·H₂O, approx. 3-5 equivalents) to the suspension.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly add water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Caption: Representative workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

To ensure the identity, structure, and purity of the synthesized compound, a multi-technique analytical workflow is mandatory. This process serves as a self-validating system, confirming that the target molecule has been successfully prepared.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique to confirm the molecular weight of the product. The mass spectrometer will detect the molecular ion peak corresponding to the exact mass of this compound (170.0047 for [M+H]⁺).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons in the molecule, confirming the substitution pattern on the aromatic rings.

-

¹³C NMR & ¹⁹F NMR: Confirms the carbon framework and the presence of the fluorine atom, respectively.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >98% for use in further research. It separates the target compound from any unreacted starting materials or byproducts.

Caption: A standard workflow for the analytical validation of the final product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available from the search results, general precautions for halogenated heterocyclic compounds should be strictly followed.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin and eyes.

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[9][10]

-

First Aid:

Conclusion

This compound, with a molecular weight of 170.57 g/mol , is more than a simple chemical entity; it is a highly valuable and strategically designed building block for drug discovery. Its halogenated indazole core provides a robust scaffold for developing novel therapeutics with potentially enhanced efficacy and favorable pharmacokinetic profiles. The synthetic and analytical workflows outlined in this guide provide a foundational framework for researchers to produce and validate this compound, enabling its application in the synthesis of next-generation kinase inhibitors and other targeted therapies.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1414870-63-5|this compound|BLD Pharm [bldpharm.com]

- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | MDPI [mdpi.com]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.es [fishersci.es]

A Technical Guide to 7-Chloro-6-fluoro-1H-indazole: A Privileged Scaffold in Modern Drug Discovery

Abstract

7-Chloro-6-fluoro-1H-indazole is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," frequently utilized in the design of targeted therapeutics. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and, most importantly, its application in drug development, with a particular focus on its role in the synthesis of protein kinase inhibitors. We will explore the causal chemistry behind its synthesis and utility, offering field-proven insights for researchers, scientists, and drug development professionals.

Nomenclature and Molecular Structure

The formal IUPAC name for this compound is This compound . It is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring. The "1H" designation indicates that the nitrogen at position 1 of the indazole ring bears a hydrogen atom, which is the more thermodynamically stable tautomer.[1]

Key Identifiers:

-

CAS Number: 1414870-63-5[2]

-

Molecular Formula: C₇H₄ClFN₂[2]

-

Synonyms: While the IUPAC name is standard, it may be variously indexed in chemical databases.

The strategic placement of the chloro and fluoro groups on the benzene ring significantly influences the molecule's electronic properties, reactivity, and its ability to form specific interactions with biological targets.

References

An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Substituted Indazoles

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its derivatives exhibit a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the indazole framework can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, enhancing their metabolic stability, membrane permeability, and binding affinity to biological targets.[3] 7-Chloro-6-fluoro-1H-indazole is a key building block in the synthesis of various biologically active compounds, making its efficient synthesis a topic of considerable interest for drug discovery and development.[4][5] This guide provides a comprehensive overview of a robust synthetic route to this compound, grounded in established chemical principles and analogous procedures.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthetic strategy for this compound is predicated on the well-established Jacobson-Huber reaction and related methodologies for indazole synthesis from substituted o-toluidines.[6] This approach involves the diazotization and subsequent intramolecular cyclization of an appropriately substituted aniline. Our retrosynthetic analysis identifies 2-chloro-3-fluoro-6-methylaniline as the key starting material. This precursor contains the requisite substitution pattern on the aromatic ring to yield the desired 7-chloro-6-fluoro substitution on the indazole core.

The overall synthetic pathway can be visualized as a multi-step process, commencing with the synthesis of the key aniline precursor, followed by a sequence of acetylation, nitrosation, cyclization, and deprotection to afford the final product.

Synthesis of the Key Precursor: 2-Chloro-3-fluoro-6-methylaniline

The viability of the entire synthetic route hinges on the availability of the starting material, 2-chloro-3-fluoro-6-methylaniline. While this compound is commercially available from specialized suppliers, its synthesis from more common precursors is a valuable consideration for large-scale production. A plausible route begins with 2-chloro-3-fluoro-6-nitrotoluene. The synthesis involves the selective reduction of the nitro group to an amine, a common and high-yielding transformation in organic synthesis.

A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid combinations (e.g., tin or iron in hydrochloric acid).[3] The choice of reducing agent may depend on the scale of the reaction and the desired purity of the product.

Experimental Protocol: Reduction of 2-Chloro-3-fluoro-6-nitrotoluene

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-fluoro-6-nitrotoluene (1 equivalent).

-

Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid.

-

Reagent Addition: Carefully add the chosen reducing agent (e.g., iron powder, 3-5 equivalents) and a catalytic amount of an acid (e.g., concentrated hydrochloric acid).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the solid catalyst.

-

Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure 2-chloro-3-fluoro-6-methylaniline.

Stepwise Synthesis of this compound

With the key precursor in hand, the synthesis of this compound can proceed through a well-defined three-step sequence. This methodology is adapted from the robust and widely applicable synthesis of indazoles from o-toluidines.[7]

Part 1: Acetylation of 2-Chloro-3-fluoro-6-methylaniline

The initial step involves the protection of the amino group as an acetamide. This serves to moderate the reactivity of the aniline and facilitates the subsequent nitrosation and cyclization steps.

Experimental Protocol:

-

Dissolution: Dissolve 2-chloro-3-fluoro-6-methylaniline (1 equivalent) in glacial acetic acid.

-

Acylation: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents).

-

Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC.

-

Isolation: Pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water until neutral, and dry to obtain N-(2-chloro-3-fluoro-6-methylphenyl)acetamide.

Part 2: Nitrosation and Intramolecular Cyclization

This crucial step involves the formation of an N-nitroso intermediate, which then undergoes an intramolecular cyclization to form the indazole ring.

Experimental Protocol:

-

Suspension: Suspend the N-(2-chloro-3-fluoro-6-methylphenyl)acetamide (1 equivalent) in a mixture of acetic acid and acetic anhydride.

-

Nitrosation: Cool the suspension to 0-5 °C and add a solution of sodium nitrite (1.2 equivalents) in water dropwise, maintaining the temperature below 10 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The cyclization may be promoted by gentle heating.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-acetyl-7-chloro-6-fluoro-1H-indazole.

Part 3: Deacetylation to Yield this compound

The final step is the removal of the acetyl protecting group to furnish the desired product.

Experimental Protocol:

-

Hydrolysis: Dissolve the crude N-acetyl-7-chloro-6-fluoro-1H-indazole in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux: Heat the solution at reflux until the deacetylation is complete (monitored by TLC).

-

Neutralization: Cool the reaction mixture and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

-

Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Reaction Mechanism

The core of this synthetic route is the intramolecular cyclization of the N-nitroso acetanilide intermediate. The mechanism is believed to proceed through an initial acyl shift, followed by an intramolecular azo coupling.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring system, as well as a broad singlet for the N-H proton. The coupling patterns and chemical shifts will be influenced by the chloro and fluoro substituents.

-

¹³C NMR: The spectrum will display the expected number of signals for the carbon atoms in the molecule, with the chemical shifts indicative of their electronic environment.

-

¹⁹F NMR: A singlet is expected for the fluorine atom, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₄ClFN₂), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration, as well as C=C and C-H stretching vibrations of the aromatic rings.

Data Summary

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | 2-Chloro-3-fluoro-6-methylaniline | Acetic anhydride, Acetic acid | N-(2-chloro-3-fluoro-6-methylphenyl)acetamide | High |

| 2 | N-(2-chloro-3-fluoro-6-methylphenyl)acetamide | Sodium nitrite, Acetic acid, Acetic anhydride | N-Acetyl-7-chloro-6-fluoro-1H-indazole | Moderate to Good |

| 3 | N-Acetyl-7-chloro-6-fluoro-1H-indazole | Hydrochloric acid, Ethanol | This compound | High |

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable route to this valuable building block. By leveraging well-established methodologies for indazole synthesis and providing detailed, step-by-step protocols, this guide serves as a practical resource for researchers in medicinal chemistry and drug development. The strategic incorporation of this and similar halogenated indazoles into novel molecular entities holds significant promise for the discovery of next-generation therapeutics.

References

- 1. 1699346-21-8|2-Chloro-3-fluoro-6-methylaniline|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Page loading... [guidechem.com]

- 6. 6-CHLORO-2-FLUORO-3-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 7-Chloro-6-fluoro-1H-indazole: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 7-Chloro-6-fluoro-1H-indazole. In the absence of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and extensive data from analogous substituted indazoles to construct a reliable spectroscopic profile.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data for this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic theory and validated through comparative analysis with known halo-substituted indazole derivatives.

Introduction: The Rationale for Spectroscopic Characterization

This compound is a halogenated heterocyclic compound belonging to the indazole family, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[4] The precise arrangement of chloro and fluoro substituents on the indazole core is expected to modulate its physicochemical properties and biological target interactions. Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of such novel compounds in any research and development pipeline. This guide serves as a foundational reference for the anticipated spectroscopic data, facilitating the identification and analysis of this compound in experimental settings.

The predictions within this guide are derived from the well-documented effects of electron-withdrawing halogen substituents on the electronic environment of the indazole ring system. These effects manifest as predictable shifts in NMR frequencies, characteristic fragmentation patterns in mass spectrometry, specific vibrational modes in IR spectroscopy, and distinct electronic transitions in UV-Vis spectroscopy.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra for this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N1-H | 12.0 - 13.5 | br s | - |

| H-3 | 8.0 - 8.2 | d | J(H3,H4) ≈ 1.0 |

| H-4 | 7.3 - 7.5 | dd | J(H4,H5) ≈ 8.5, J(H4,F6) ≈ 1.0 |

| H-5 | 7.0 - 7.2 | d | J(H5,H4) ≈ 8.5 |

-

N1-H: The proton on the nitrogen is expected to be significantly deshielded and appear as a broad singlet due to quadrupole broadening and potential exchange.

-

H-3: This proton is on the pyrazole ring and is typically found at a downfield chemical shift.

-

H-4 and H-5: These protons form an AX spin system, further influenced by the fluorine at position 6. The fluorine atom will likely have a small long-range coupling to H-4.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of the nine carbon atoms in the molecule. The carbons directly attached to the electronegative halogen atoms will be significantly affected.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constants (J, Hz) |

| C-3 | 135 - 140 | s | - |

| C-3a | 120 - 125 | d | ³J(C3a,F6) ≈ 3-5 |

| C-4 | 115 - 120 | d | ⁴J(C4,F6) ≈ 1-2 |

| C-5 | 110 - 115 | d | ³J(C5,F6) ≈ 8-10 |

| C-6 | 150 - 155 | d | ¹J(C6,F) ≈ 240-250 |

| C-7 | 125 - 130 | d | ²J(C7,F6) ≈ 15-20 |

| C-7a | 140 - 145 | s | - |

-

C-6: The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and a significant downfield shift.

-

C-5 and C-7: These carbons adjacent to the fluorinated carbon will show smaller two- and three-bond couplings to the fluorine.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at position 6.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-6 | -110 to -125 | d | ³J(F6,H5) ≈ 8-10 |

The chemical shift is predicted relative to CFCl₃. The primary coupling will be to the ortho proton, H-5.

References

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Chloro-6-fluoro-1H-indazole

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its existence in multiple tautomeric forms (with the 1H-tautomer being the most thermodynamically stable), allow it to serve as a versatile template for designing selective ligands for a wide array of biological targets.[1][2] Consequently, indazole-containing compounds are integral to numerous clinically approved drugs and investigational agents, demonstrating efficacy as anti-inflammatory, anti-cancer, and anti-HIV therapeutics.[2][3][4]

Halogenated indazoles, in particular, are crucial intermediates in drug synthesis. The introduction of halogen atoms like chlorine and fluorine provides critical modulation of a molecule's physicochemical properties—such as lipophilicity and metabolic stability—and offers synthetic handles for further molecular elaboration. This guide focuses on This compound (CAS No. 1414870-63-5), a representative of this important class.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a framework for the comprehensive characterization of this and similar novel heterocyclic compounds. We will detail the necessary experimental protocols, explain the scientific rationale behind these choices, and present the expected outcomes based on established chemical principles.

Section 1: Molecular Structure and Physicochemical Properties

The foundational step in evaluating any new chemical entity is the precise determination of its core physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Core Structural and Physicochemical Data

The fundamental properties of this compound are summarized below. While some properties are calculated, others must be determined empirically.

| Property | Value / Expected Value | Rationale & Significance |

| Molecular Formula | C₇H₄ClFN₂ | Derived from the chemical structure. |

| Molecular Weight | 170.57 g/mol | Calculated from the molecular formula. Essential for all stoichiometric calculations. |

| Exact Mass | 170.004704 Da | The monoisotopic mass, critical for high-resolution mass spectrometry (HRMS) confirmation.[5] |

| Melting Point (°C) | To be determined experimentally | A sharp melting point is a primary indicator of sample purity. |

| Boiling Point (°C) | ~305-310 °C (Predicted) | Indazoles have relatively high boiling points due to hydrogen bonding and aromatic stacking.[6][7] |

| pKa | ~13 (Predicted) | The N-H proton is weakly acidic. pKa is crucial for predicting ionization state at physiological pH, affecting solubility and cell permeability.[8] |

| LogP | ~2.0-2.3 (Predicted) | This value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[5][7][9] |

| Solubility | To be determined experimentally | Expected to be soluble in polar organic solvents like DMSO, methanol, and slightly soluble in less polar solvents like dichloromethane.[8] |

Experimental Protocol: Melting Point Determination

Causality: The melting point is a rapid and reliable first assessment of a compound's purity. Impurities disrupt the crystal lattice, typically leading to a lower and broader melting range.

Methodology (Capillary Method):

-

Ensure the this compound sample is completely dry and finely powdered.

-

Load a small amount of the sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Perform the measurement in triplicate for accuracy.

Experimental Protocol: Solubility Assessment

Causality: Understanding a compound's solubility profile is critical for its use in synthetic reactions (solvent choice), purification (crystallization), and formulation for biological assays.

Methodology (Qualitative & Semi-Quantitative):

-

Prepare a stock solution of the compound in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).

-

In separate, labeled vials, add 1 mL of various test solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Hexanes).

-

Add a small, known amount (e.g., 1 mg) of the solid compound to each vial.

-

Vortex each vial for 1-2 minutes and observe for dissolution.

-

If dissolved, add another known amount and repeat until the solution is saturated (solid is present).

-

Classify solubility as: Very Soluble (>100 mg/mL), Soluble (10-100 mg/mL), Sparingly Soluble (1-10 mg/mL), or Insoluble (<1 mg/mL).

Section 2: Spectroscopic and Analytical Characterization Workflow

Confirming the identity and purity of this compound requires a suite of analytical techniques. The following workflow provides a self-validating system for structural elucidation.

Caption: Workflow for the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

-

Rationale: The spectrum will show signals for the three aromatic protons and the N-H proton. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

-

δ ~13.5-14.0 ppm (s, 1H): This broad singlet corresponds to the acidic N-H proton of the indazole ring.[10]

-

δ ~8.2 ppm (s, 1H): The H3 proton, appearing as a singlet or a very narrow doublet.

-

δ ~7.8 ppm (d, J ≈ 7-8 Hz, 1H): The H4 proton, which is ortho to the chlorine atom. It will be a doublet due to coupling with the H5 proton.

-

δ ~7.3 ppm (dd, J ≈ 8-9 Hz, J ≈ 4-5 Hz, 1H): The H5 proton, coupled to both H4 and the fluorine at C6, resulting in a doublet of doublets.

Predicted ¹⁹F NMR Spectrum (in DMSO-d₆):

-

Rationale: This spectrum confirms the presence and electronic environment of the fluorine atom.

-

A single resonance is expected, coupled to the H5 proton.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

Rationale: Shows all seven unique carbon atoms in the molecule. The carbons directly bonded to the halogens (C6 and C7) will be significantly affected.

-

Seven distinct signals are expected in the aromatic region (δ ~110-150 ppm). The C-F and C-Cl bonds will induce characteristic shifts and C-F coupling.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H, ¹³C, and ¹⁹F spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm proton ratios.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Expected Results:

-

HRMS (ESI+): The calculated exact mass for [M+H]⁺ (C₇H₅ClFN₂)⁺ is 171.0125. The experimentally determined mass should be within 5 ppm of this value.

-

Isotopic Pattern: A key feature will be the characteristic isotopic pattern for chlorine. The spectrum will show two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocol: HRMS Analysis

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Acquire the spectrum over a relevant m/z range (e.g., 50-500).

-

Analyze the data to identify the molecular ion peak and confirm its m/z value and isotopic distribution.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Bond Vibration | Significance |

|---|---|---|

| 3100-3300 (broad) | N-H stretch | Confirms the presence of the indazole N-H group.[11][12] |

| 1600-1620 | C=N stretch | Characteristic of the pyrazole ring system. |

| 1450-1550 | C=C aromatic stretch | Confirms the presence of the benzene ring.[13] |

| 1200-1300 | C-F stretch | Indicates the carbon-fluorine bond. |

| 750-850 | C-Cl stretch | Indicates the carbon-chlorine bond. |

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of a compound. It separates the target molecule from any impurities, and the area under the peak is proportional to its concentration.

Experimental Protocol: Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately polar organic molecules. |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA helps to sharpen peaks by protonating basic sites. |

| Mobile Phase B | Acetonitrile + 0.1% TFA | The organic modifier used to elute the compound. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution ensures that both polar and non-polar impurities are resolved. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |

| Detector | UV-Vis at 254 nm and 280 nm | Indazoles have strong UV absorbance in this range. |

| Injection Volume | 10 µL | Standard injection volume. |

Acceptance Criteria: For use in research and drug development, the purity of the final compound should be ≥98% by peak area.

Section 3: Chemical Reactivity and Safety

Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of the electron-rich pyrazole ring and the electron-deficient, halogen-substituted benzene ring.

-

N-Functionalization: The N1 position is the most common site for alkylation or arylation, a key step in the synthesis of many indazole-based drugs.[10] Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃ or NaH) will typically yield the N1-substituted product as the major isomer.

-

Electrophilic Aromatic Substitution: The directing effects of the chloro and fluoro substituents will influence the position of any further substitution on the benzene ring. These reactions are generally challenging due to the deactivating nature of the halogens.

Safety and Handling

As with any novel chemical intermediate, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[14]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block for medicinal chemistry, embodying the structural features that make halogenated indazoles potent and versatile scaffolds. A thorough characterization, following the integrated workflow of physicochemical, spectroscopic, and chromatographic analyses outlined in this guide, is paramount. This systematic approach ensures the unambiguous confirmation of the molecule's structure and purity, providing the trustworthy foundation required for its successful application in the complex and demanding field of drug discovery.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | MDPI [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 6-Chloro-4-fluoro-1H-indazole | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-CHLORO-1H-INDAZOLE CAS#: 37435-12-4 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. lookchem.com [lookchem.com]

- 9. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. 1H-indazole hydrochloride [webbook.nist.gov]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 14. fishersci.es [fishersci.es]

- 15. file.bldpharm.com [file.bldpharm.com]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Diverse Biological Activities and Therapeutic Potential of Indazole Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active compounds. While rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, underscore the clinical significance of this versatile core structure.[1] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of indazole derivatives, delves into their mechanisms of action, and presents detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the indazole scaffold.

The Indazole Core: Structural Features and Synthetic Versatility

Indazole (benzopyrazole) exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[2][4] This structural duality, coupled with the numerous sites available for substitution on both the pyrazole and benzene rings, provides a rich chemical space for the generation of diverse molecular libraries. Modern synthetic strategies, ranging from classical condensation reactions to sophisticated metal-catalyzed cross-coupling and C-H activation, have enabled the efficient and regioselective synthesis of a vast array of indazole derivatives.[1][5] This synthetic tractability is a key driver behind the widespread exploration of indazoles in drug discovery programs.

Anticancer Activity: A Dominant Therapeutic Application

The most prominent and clinically validated application of indazole derivatives is in oncology.[6][7] These compounds have been successfully developed as inhibitors of various protein kinases, enzymes that play a critical role in the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[8]

Mechanism of Action: Targeting Key Oncogenic Pathways

Indazole-based anticancer agents primarily exert their effects through the inhibition of receptor tyrosine kinases (RTKs) and other key intracellular kinases. This inhibition disrupts the downstream signaling cascades essential for tumor growth and progression.

A crucial strategy in cancer therapy is to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9] Pazopanib and Axitinib are prime examples of indazole-based multi-kinase inhibitors that target key drivers of angiogenesis.[10][11]

-

Pazopanib: This oral angiogenesis inhibitor targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-kit.[10][12][13] By blocking these receptors, Pazopanib disrupts the signaling pathways that promote the formation of new blood vessels, thereby impeding tumor growth.[14] It is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[10][12]

-

Axitinib: Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of VEGFR-1, -2, and -3.[9][15] It competitively binds to the ATP-binding pocket of these receptors, blocking their autophosphorylation and subsequent activation of downstream signaling pathways like the RAS/RAF/MEK/ERK (MAPK) pathway.[15] This leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.[15]

The following diagram illustrates the signaling pathway targeted by Axitinib:

Caption: Axitinib inhibits VEGFR autophosphorylation, blocking downstream signaling.

Some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, compound 2f, a novel indazole derivative, was found to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulating the anti-apoptotic protein Bcl-2.[16] This compound also increased reactive oxygen species (ROS) levels and disrupted the mitochondrial membrane potential, further contributing to its apoptotic effect.[16]

Experimental Protocol: Cell Viability Assessment using MTT Assay

A fundamental step in evaluating the anticancer potential of indazole derivatives is to determine their effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.